Cas no 52904-48-0 (methyl 9-methoxy-9-phenyl-3-azabicyclo[3.3.1]nonane-3-carboxylate)

methyl 9-methoxy-9-phenyl-3-azabicyclo[3.3.1]nonane-3-carboxylate structure
52904-48-0 structure
Product name:methyl 9-methoxy-9-phenyl-3-azabicyclo[3.3.1]nonane-3-carboxylate
CAS No:52904-48-0
MF:C17H23NO3
MW:289.369425058365
CID:1580004
PubChem ID:40573

methyl 9-methoxy-9-phenyl-3-azabicyclo[3.3.1]nonane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 9-methoxy-9-phenyl-3-azabicyclo[3.3.1]nonane-3-carboxylate
    • 3-AZABICYCLO(3.3.1)NONANE-3-CARBOXYLIC ACID, 9-METHOXY-9-PHENYL-, METHYL ESTER,
    • syn-9-Methoxy-9-phenyl-3-azabicyclo(3.3.1)nonane-3-carboxylic acid methyl ester
    • 1-Methoxycarbonyl-4-beta-methoxy-4-alpha-phenyl-3-alpha,5-alpha-propanopiperidine
    • 52904-48-0
    • BRN 1486081
    • DTXSID70967373
    • 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-phenyl-, methyl ester, syn-
    • Inchi: InChI=1S/C17H23NO3/c1-20-16(19)18-11-14-9-6-10-15(12-18)17(14,21-2)13-7-4-3-5-8-13/h3-5,7-8,14-15H,6,9-12H2,1-2H3
    • InChI Key: FOQUCUPDYPHYSL-UHFFFAOYSA-N
    • SMILES: COC(=O)N1CC2CCCC(C1)C2(C3=CC=CC=C3)OC

Computed Properties

  • Exact Mass: 289.16789
  • Monoisotopic Mass: 289.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8A^2
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.15
  • Boiling Point: 396.2°C at 760 mmHg
  • Flash Point: 193.4°C
  • Refractive Index: 1.56
  • PSA: 38.77

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